Cas no 150-70-9 (Sulfamic acid,N-[[4-(dimethylamino)phenyl]imino]-)

Sulfamic acid,N-[[4-(dimethylamino)phenyl]imino]- structure
150-70-9 structure
Product Name:Sulfamic acid,N-[[4-(dimethylamino)phenyl]imino]-
CAS No:150-70-9
MF:C8H11N3O3S
MW:229.256240129471
CID:139645
PubChem ID:8808
Update Time:2025-04-19

Sulfamic acid,N-[[4-(dimethylamino)phenyl]imino]- Chemical and Physical Properties

Names and Identifiers

    • Sulfamic acid,N-[[4-(dimethylamino)phenyl]imino]-
    • [4-(dimethylamino)phenyl]iminosulfamic acid
    • dexon (fungicide)
    • (E)-[4-(dimethylamino)phenyl]diazenesulfonic acid
    • Benzenediazosulfonic acid, p-(dimethylamino)-
    • Diazenesulfonic acid, (4-(dimethylamino)phenyl)-
    • p-(Dimethylamino)benzenediazosulfonic acid
    • p-Dimethylaminodiazobenzenesulfonic acid
    • Q27276908
    • CHEMBL2365661
    • E6145RON95
    • DTXSID7047980
    • UNII-E6145RON95
    • CHEMBL1623553
    • fenaminosulf free acid
    • Fenaminosulf parent
    • 150-70-9
    • SCHEMBL7952797
    • (E)-p-(Dimethylamino)benzenediazosulfonic acid
    • 17668-91-6
    • FLTYACUMGDVPLP-MDZDMXLPSA-N
    • Inchi: 1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14)/b10-9+
    • InChI Key: FLTYACUMGDVPLP-MDZDMXLPSA-N
    • SMILES: S(/N=N/C1C=CC(=CC=1)N(C)C)(=O)(=O)O

Computed Properties

  • Exact Mass: 229.05211239g/mol
  • Monoisotopic Mass: 229.05211239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 90.7Ų

Sulfamic acid,N-[[4-(dimethylamino)phenyl]imino]- Related Literature

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